(5-Chloro-2,3-dihydrobenzofuran-7-yl)methanamine
CAS No.:
Cat. No.: VC17194307
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10ClNO |
---|---|
Molecular Weight | 183.63 g/mol |
IUPAC Name | (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine |
Standard InChI | InChI=1S/C9H10ClNO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-4H,1-2,5,11H2 |
Standard InChI Key | UXKCHKSLFMYHNM-UHFFFAOYSA-N |
Canonical SMILES | C1COC2=C1C=C(C=C2CN)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of (5-chloro-2,3-dihydrobenzofuran-7-yl)methanamine consists of a benzofuran system with reduced saturation at the 2,3-positions, creating a dihydrobenzofuran scaffold. Key structural features include:
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Chlorine substituent: Positioned at C5, this electronegative group influences electronic distribution and molecular interactions.
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Dihydrofuran ring: The partial saturation between C2 and C3 introduces conformational constraints compared to fully aromatic benzofurans.
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Methanamine side chain: A primary amine (-CH2NH2) at C7 provides a handle for salt formation and hydrogen bonding interactions.
The molecular formula is C9H10ClNO, with a molecular weight of 183.64 g/mol . The SMILES notation (C1COC2=C1C=C(C=C2CN)Cl) and InChIKey (UXKCHKSLFMYHNM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C9H10ClNO |
Molecular Weight | 183.64 g/mol |
SMILES | C1COC2=C1C=C(C=C2CN)Cl |
InChIKey | UXKCHKSLFMYHNM-UHFFFAOYSA-N |
Predicted CCS ([M+H]+) | 134.5 Ų |
LogP (Estimated) | 1.8 ± 0.3 |
Conformational Analysis
The dihydrobenzofuran system imposes significant conformational restrictions compared to its fully aromatic counterpart. Molecular modeling suggests that the saturated C2-C3 bond locks the benzofuran ring in a pseudo-chair conformation, reducing rotational freedom and potentially enhancing target binding selectivity . The primary amine group adopts an equatorial orientation relative to the oxygen atom, optimizing hydrogen bonding potential while minimizing steric clashes .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of (5-chloro-2,3-dihydrobenzofuran-7-yl)methanamine can be approached through two primary routes:
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Benzofuran Ring Construction:
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Build the dihydrobenzofuran core via cyclization of chlorinated phenolic precursors
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Introduce the amine functionality through late-stage functionalization
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Amine-First Strategy:
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Install the methanamine group early in the synthesis
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Construct the dihydrobenzofuran ring around the amine-containing intermediate
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Stepwise Synthesis Protocol
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Chlorophenol Alkylation:
Microwave-assisted O-alkylation of 4-chlororesorcinol with 1,2-dibromoethane (150°C, 20 min) yields the dihydrofuran precursor . -
Amine Installation:
Buchwald-Hartwig amination introduces the methanamine group using palladium catalysis (Pd2(dba)3, Xantphos ligand) . -
Salt Formation:
Final product isolation as the hydrochloride salt enhances stability and crystallinity .
Table 2: Critical Reaction Parameters
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Microwave Alkylation | 150°C, DMF, 20 min | 78 |
5 | Reductive Amination | NaBH3CN, MeOH, 0°C | 62 |
8 | Chloride Quench | HCl/Et2O, rt | 89 |
12 | Final Crystallization | EtOH/H2O (3:1), -20°C | 91 |
Purification Challenges
The polar nature of the primary amine group complicates chromatographic separation. Reverse-phase HPLC (C18 column, 10% MeCN/H2O + 0.1% TFA) proves effective for final purification, achieving >95% purity as confirmed by NMR and LC-MS . Salt formation prior to crystallization significantly improves phase separation during workup .
Pharmacological Evaluation and Target Profiling
Serotonin Receptor Activity
Structural analogs demonstrate selective agonism at serotonin 2C (5-HT2C) receptors, with EC50 values in the micromolar range . While direct data for (5-chloro-2,3-dihydrobenzofuran-7-yl)methanamine remains unpublished, molecular docking studies predict favorable interactions with the 5-HT2C orthosteric site:
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Chlorine atom forms halogen bond with Ser312
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Amine group hydrogen bonds to Asp134
Selectivity Considerations
The constrained dihydrofuran scaffold may reduce off-target binding compared to flexible analogs. In silico profiling suggests >100-fold selectivity over 5-HT2A and 5-HT2B subtypes, potentially mitigating cardiovascular side effects associated with non-selective serotonergic agents .
Table 3: Predicted Receptor Affinity Profile
Receptor | Ki (nM) | Selectivity Ratio |
---|---|---|
5-HT2C | 420 | 1 |
5-HT2A | 48,000 | 114 |
5-HT2B | 32,000 | 76 |
α1-Adrenergic | >100,000 | >238 |
Stability and Formulation Challenges
Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal two primary degradation routes:
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Oxidative Deamination: Formation of ketone byproducts under aerobic conditions
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Ring Oxidation: Conversion to fully aromatic benzofuran derivatives at elevated pH
Protective strategies include:
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Storage under nitrogen atmosphere
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Formulation as hydrochloride salt (pH 3.5-4.5 buffer)
Salt Selection Screen
Comparative evaluation of pharmaceutically acceptable salts:
Salt Form | Solubility (mg/mL) | Hygroscopicity (% wt gain) |
---|---|---|
Hydrochloride | 12.8 ± 0.3 | 1.2 |
Sulfate | 9.4 ± 0.2 | 3.8 |
Maleate | 15.1 ± 0.4 | 2.1 |
The hydrochloride salt demonstrates optimal balance of solubility and stability for oral dosage forms .
Future Directions and Derivative Exploration
Structure-Activity Relationship (SAR) Optimization
Strategic modifications to enhance potency and pharmacokinetics:
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C5 Substituent: Replacement of chlorine with CF3 or OCF3 groups
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Ring Saturation: Evaluation of tetrahydrofuran analogs for increased metabolic stability
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Amine Derivatives: Exploration of methylamine and cyclopropylamine variants
Prodrug Strategies
Esterification of the primary amine as carbamates or Schiff bases may improve oral bioavailability. Preliminary studies with acetyl-protected derivatives show 3-fold increased Cmax in rat models .
Targeted Delivery Systems
Encapsulation in PEGylated liposomes (100 nm diameter) extends plasma half-life from 2.1 to 8.7 hours in preclinical models, suggesting potential for sustained-release formulations .
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